molecular formula C17H23BrN2O2 B1652854 N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide CAS No. 1609408-96-9

N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide

Cat. No.: B1652854
CAS No.: 1609408-96-9
M. Wt: 367.3
InChI Key: CBNXMHGBRQKENW-UHFFFAOYSA-N
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Description

N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide: is a chemical compound that combines the structural features of adamantane and nitrobenzyl groups Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while the nitrobenzyl group is a common functional group in organic chemistry, often used in various synthetic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide typically involves the reaction of 1-adamantanamine with 4-nitrobenzyl bromide. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Reduction: The major product is the corresponding amine, N-(4-aminobenzyl)-1-adamantanamine.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

Chemistry: N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It may be used in the development of new pharmaceuticals, particularly those targeting neurological conditions due to the adamantane moiety’s known activity in this area.

Industry: In industrial applications, this compound can be used in the production of advanced materials and polymers. Its stability and structural properties make it suitable for use in high-performance materials.

Comparison with Similar Compounds

Comparison: N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide is unique due to the presence of the adamantane moiety, which imparts additional stability and rigidity compared to other similar compounds

Properties

IUPAC Name

N-[(4-nitrophenyl)methyl]adamantan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2.BrH/c20-19(21)16-3-1-12(2-4-16)11-18-17-8-13-5-14(9-17)7-15(6-13)10-17;/h1-4,13-15,18H,5-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNXMHGBRQKENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCC4=CC=C(C=C4)[N+](=O)[O-].Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609408-96-9
Record name Tricyclo[3.3.1.13,7]decan-1-amine, N-[(4-nitrophenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609408-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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